molecular formula C13H20O5 B13700897 Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate

Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate

Cat. No.: B13700897
M. Wt: 256.29 g/mol
InChI Key: FSAACJJFBMVJRV-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate is an organic compound with the molecular formula C13H20O5 and a molecular weight of 256.29 g/mol . This compound is a derivative of pentenoate and is characterized by the presence of an ethoxycarbonyl group attached to an allyl ether moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate typically involves the reaction of ethyl 2-bromo-4-pentenoate with sodium ethoxide in ethanol, followed by the addition of ethyl 2-(ethoxycarbonyl)allyl ether . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

ethyl 2-(2-ethoxycarbonylprop-2-enoxy)pent-4-enoate

InChI

InChI=1S/C13H20O5/c1-5-8-11(13(15)17-7-3)18-9-10(4)12(14)16-6-2/h5,11H,1,4,6-9H2,2-3H3

InChI Key

FSAACJJFBMVJRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)OCC(=C)C(=O)OCC

Origin of Product

United States

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